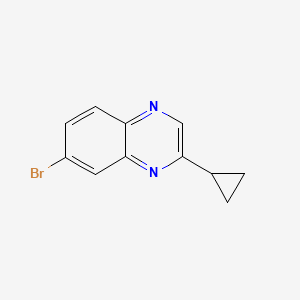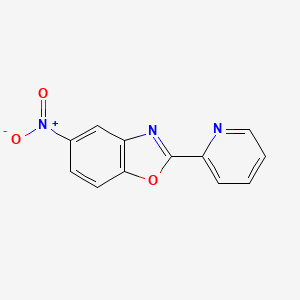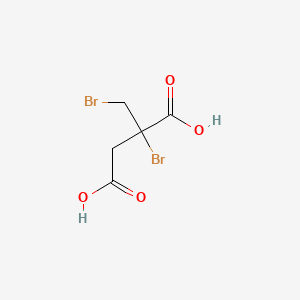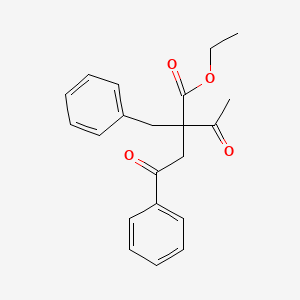
Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a precursor acid with ethanol in the presence of a catalyst such as sulfuric acid or acetic acid. The reaction conditions often require refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure and high-temperature conditions can accelerate the reaction rates, making the process more efficient. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular diseases.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved often include signal transduction mechanisms that alter cellular responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetyl-4-oxo-4-phenylbutanoate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-oxo-4-phenylbutyrate: Lacks the acetyl and benzyl groups, making it less complex.
Ethyl benzylpyruvate: Contains a benzyl group but differs in the overall structure.
Uniqueness
Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
6938-63-2 |
|---|---|
Molecular Formula |
C21H22O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C21H22O4/c1-3-25-20(24)21(16(2)22,14-17-10-6-4-7-11-17)15-19(23)18-12-8-5-9-13-18/h4-13H,3,14-15H2,1-2H3 |
InChI Key |
ZGRWQNOZOVODNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)(CC(=O)C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


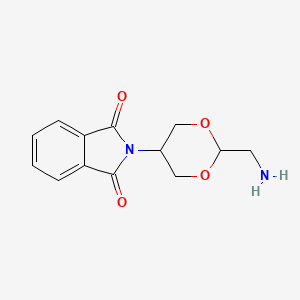
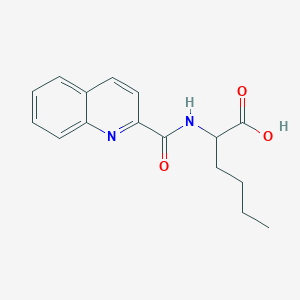

![2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13992501.png)

